molecular formula C27H32N6O4S2 B052295 Bistratamide B CAS No. 120881-21-2

Bistratamide B

Cat. No.: B052295
CAS No.: 120881-21-2
M. Wt: 568.7 g/mol
InChI Key: BRLJUCBNCZSZRH-UHFFFAOYSA-N
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Future Directions

The conversion of one thiazoline in bistratamide A to a thiazole in bistratamide B, i.e., oxidation of thiazoline to thiazole, resulted in a less toxic compound . This suggests potential future directions for research and development of less toxic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prostaglandin B2 can be synthesized through a chemoenzymatic approach. This method involves the use of biocatalysts to achieve stereoselective oxidation and reduction reactions. For example, a Baeyer–Villiger monooxygenase-catalyzed oxidation and a ketoreductase-catalyzed reduction are key steps in the synthesis . The process typically involves multiple steps, including regioselective p-phenylbenzoylation and copper(II)-catalyzed transformations .

Industrial Production Methods: Industrial production of prostaglandins, including Prostaglandin B2, often relies on scalable chemoenzymatic synthesis methods. These methods are designed to be cost-effective and efficient, allowing for the production of prostaglandins on a large scale . The use of common intermediates, such as bromohydrin, facilitates the synthesis of various prostaglandins through nickel-catalyzed cross-couplings and Wittig reactions .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various stereoisomers of prostaglandins, which have distinct biological activities and therapeutic potentials .

Comparison with Similar Compounds

Uniqueness of Prostaglandin B2: Prostaglandin B2 is unique in its specific role in regulating smooth muscle contraction and its potential therapeutic applications in treating related disorders. Unlike other prostaglandins, Prostaglandin B2 has distinct structural features that contribute to its specific biological activities .

Properties

IUPAC Name

18-benzyl-7,11-dimethyl-4-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),19(22)-tetraene-2,9,16-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O4S2/c1-13(2)20-25-33-21(15(4)37-25)24(36)28-14(3)26-30-18(11-38-26)22(34)29-17(10-16-8-6-5-7-9-16)27-31-19(12-39-27)23(35)32-20/h5-9,12-15,17-18,20-21H,10-11H2,1-4H3,(H,28,36)(H,29,34)(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLJUCBNCZSZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120881-21-2
Record name Bistratamide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120881212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bistratamide B
Reactant of Route 2
Bistratamide B
Reactant of Route 3
Bistratamide B
Reactant of Route 4
Bistratamide B
Reactant of Route 5
Bistratamide B
Reactant of Route 6
Bistratamide B

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